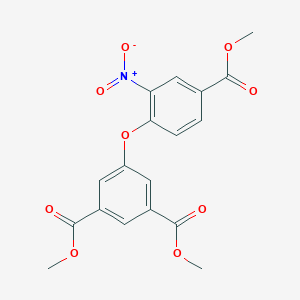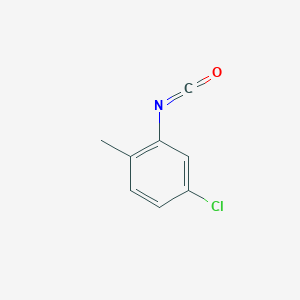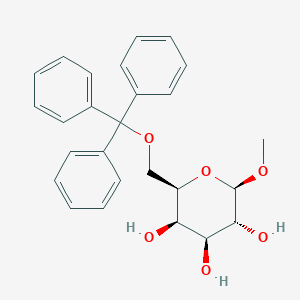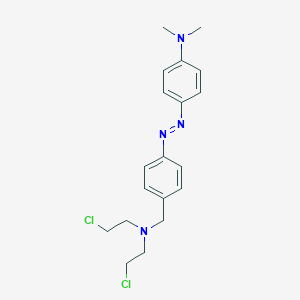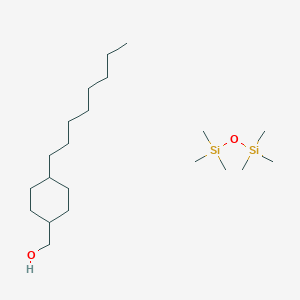
(4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Octylcyclohexyl)methanol; trimethyl(trimethylsilyloxy)silane, commonly known as OTS, is a widely used self-assembled monolayer (SAM) for surface modification. SAMs are thin films formed by the adsorption of molecules on a substrate. OTS SAMs have been used to modify various surfaces, including metals, semiconductors, and polymers, for a wide range of applications, such as electronics, biosensors, and microfluidics.
Mechanism Of Action
OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes form through the adsorption of OTS molecules on a substrate. The molecules are oriented with the alkyl chains pointing away from the substrate and the hydroxyl group pointing towards the substrate. The resulting (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silane is highly ordered and densely packed, with the alkyl chains forming a hydrophobic barrier on the surface.
Biochemical And Physiological Effects
OTS has no known biochemical or physiological effects, as it is primarily used as a surface modifier.
Advantages And Limitations For Lab Experiments
OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes have several advantages for lab experiments, including their ease of synthesis, stability, and reproducibility. They also provide a well-defined surface for the study of molecular interactions. However, OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes have some limitations, such as their limited solubility in organic solvents and their sensitivity to humidity.
Future Directions
There are several future directions for the use of OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes in scientific research. One direction is the development of new methods for the synthesis of OTS and other (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes. Another direction is the use of OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes for the study of protein-protein interactions and the development of protein biosensors. Additionally, OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes could be used to modify the surface of nanoparticles for drug delivery applications.
Synthesis Methods
OTS can be synthesized by the reaction of (4-octylcyclohexyl)magnesium bromide with trimethylchlorosilane, followed by the hydrolysis of the resulting trimethylsilyl ether with water. The product is then purified by column chromatography.
Scientific Research Applications
OTS has been extensively used in scientific research as a surface modifier for various applications. For example, it has been used to modify the surface of gold electrodes for electrochemical biosensors, to modify the surface of silicon substrates for microfluidic devices, and to modify the surface of glass substrates for the study of protein adsorption.
properties
CAS RN |
104519-19-9 |
|---|---|
Product Name |
(4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silane |
Molecular Formula |
C21H48O2Si2 |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
(4-octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silane |
InChI |
InChI=1S/C15H30O.C6H18OSi2/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14;1-8(2,3)7-9(4,5)6/h14-16H,2-13H2,1H3;1-6H3 |
InChI Key |
GQGUSUPCZSIJHL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CCC(CC1)CO.C[Si](C)(C)O[Si](C)(C)C |
Canonical SMILES |
CCCCCCCCC1CCC(CC1)CO.C[Si](C)(C)O[Si](C)(C)C |
synonyms |
trans-4-Octylcyclohexylmethanol trimethylsilyl ether |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



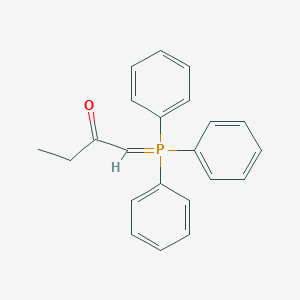
![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
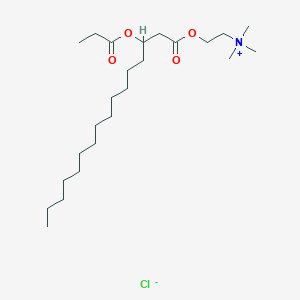
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)
![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)
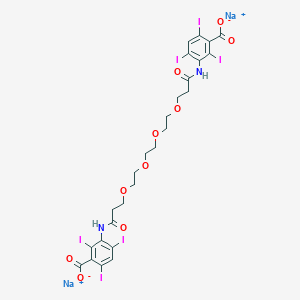
![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)
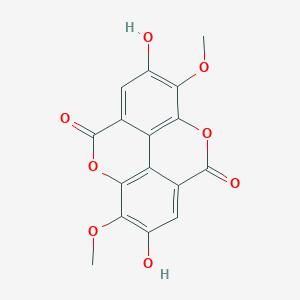
![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)
![2-[(4-Iodobenzoyl)amino]pentanedioic acid](/img/structure/B21073.png)
